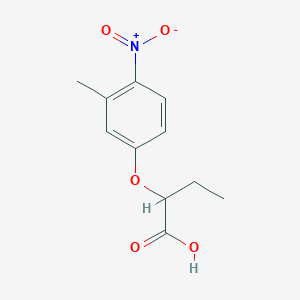
2-Methoxy-4-morpholinobenzoic acid
Übersicht
Beschreibung
2-Methoxy-4-morpholinobenzoic acid is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4-morpholinobenzoic acid is 1S/C12H15NO4/c1-16-11-8-9 (2-3-10 (11)12 (14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3, (H,14,15) and the InChI key is UIZFHJSHLCHKES-UHFFFAOYSA-N . The compound contains a total of 33 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
2-Methoxy-4-morpholinobenzoic acid is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 237.26 .Wissenschaftliche Forschungsanwendungen
- 2-Methoxy-4-morpholinobenzoic acid is commonly used in proteomics studies. It acts as a protein kinase inhibitor , specifically targeting cyclin-dependent kinases (CDKs) . Researchers employ it to investigate cell cycle regulation, protein phosphorylation, and CDK-related pathways .
- Studies have suggested that this compound possesses anti-inflammatory properties . It may inhibit the production of pro-inflammatory cytokines and modulate immune responses. Researchers explore its potential as a therapeutic agent for inflammatory diseases .
- 2-Methoxy-4-morpholinobenzoic acid has attracted attention due to its potential as an anticancer agent . It inhibits cell proliferation and induces apoptosis in cancer cells. Researchers investigate its effects on various cancer types, including breast, lung, and colon cancers .
- In neurobiology, this compound shows promise as a neuroprotective agent . It may help prevent neuronal damage and improve outcomes in neurodegenerative conditions. Researchers study its effects on oxidative stress, mitochondrial function, and neuroinflammation .
- Its solubility and stability properties make it suitable for incorporation into drug delivery systems . Researchers explore its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .
- PDT is a cancer treatment that involves light activation of photosensitizers. 2-Methoxy-4-morpholinobenzoic acid has been investigated as a potential photosensitizer for PDT. Its absorption properties and ability to generate reactive oxygen species make it an interesting candidate .
Proteomics Research
Anti-Inflammatory Activity
Anticancer Potential
Neuroprotection
Drug Delivery Systems
Photodynamic Therapy (PDT)
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11-8-9(2-3-10(11)12(14)15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZFHJSHLCHKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

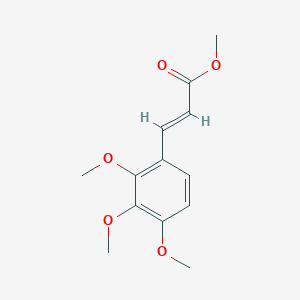
![Methyl 9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylate](/img/structure/B3022471.png)
![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)
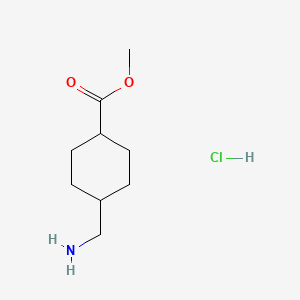
![Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride](/img/structure/B3022477.png)
![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)
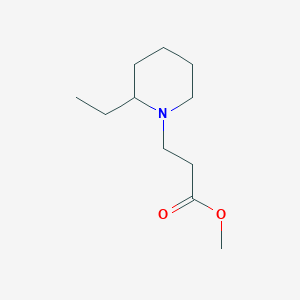
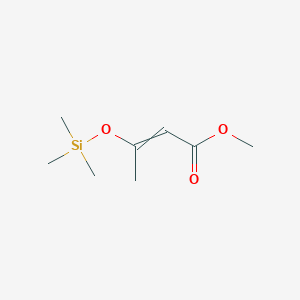
![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)


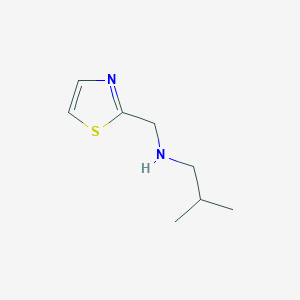
![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)
